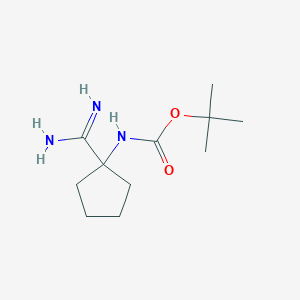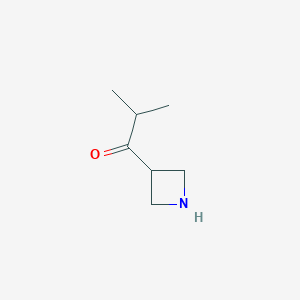
2-Chloro-2-(hydroxymethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C4H9ClO3 It is a chlorinated derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a chlorine atom and two hydroxymethyl groups are attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-2-(hydroxymethyl)propane-1,3-diol can be synthesized through the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst. The reaction typically occurs at temperatures ranging from 40°C to 70°C. After the reaction, the mixture is neutralized with acetic acid, and the excess formaldehyde is distilled off. The final product is obtained by evaporating the solution under vacuum, followed by cooling and filtration .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as ion exchange resins and thin film evaporators, helps in achieving the desired quality .
化学反応の分析
Types of Reactions
2-Chloro-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-2-(hydroxymethyl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of resins, coatings, and other polymeric materials
作用機序
The mechanism of action of 2-Chloro-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
類似化合物との比較
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound has an ethyl group in place of the chlorine atom.
Trimethylolpropane: Contains three hydroxymethyl groups attached to a propane backbone .
Uniqueness
2-Chloro-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its non-chlorinated counterparts. This makes it a valuable intermediate in the synthesis of various specialized compounds.
特性
分子式 |
C4H9ClO3 |
|---|---|
分子量 |
140.56 g/mol |
IUPAC名 |
2-chloro-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C4H9ClO3/c5-4(1-6,2-7)3-8/h6-8H,1-3H2 |
InChIキー |
DNDOSDUOUWWBPN-UHFFFAOYSA-N |
正規SMILES |
C(C(CO)(CO)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13166492.png)
![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)
![5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13166498.png)



![1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13166529.png)






